N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-29-16-5-3-15(4-6-16)22(28)25-8-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBZVUDWSFUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxazolidinone ring: This step involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling reactions: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the oxazolidinone derivative using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide linkage, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or oxazolidinones.
Scientific Research Applications
Chemistry
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its unique structure, which allows for interactions with various biological targets.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety allows for π-π stacking interactions, while the oxazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction mechanism enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three ethanediamide and benzodioxole-containing analogs, emphasizing structural features, synthesis yields, and reported bioactivities:
*Calculated using ChemDraw.
Key Insights:
Structural Diversity and Bioactivity: The target compound’s oxazolidine ring may enhance metabolic stability compared to QOD’s tetrahydroquinoline, which is prone to oxidation . The enamide derivative () lacks the ethanediamide linker but demonstrates significant electronic properties, highlighting the role of conjugation in material science .
Synthetic Challenges :
- Ethanediamide derivatives generally require multistep syntheses. For example, QOD is synthesized via amide coupling with yields >70%, while enamide derivatives achieve ~65–75% yields via condensation . The target compound’s methoxybenzoyl-oxazolidine group may necessitate regioselective substitutions, increasing synthetic complexity.
Pharmacological Hypotheses: The target compound’s methoxybenzoyl group could improve solubility and membrane permeability compared to QOD’s hydrophobic tetrahydroquinoline. The oxazolidinone moiety may confer antibacterial or antifungal activity, as seen in linezolid derivatives .
Research Findings and Implications
- Antimalarial Potential: QOD’s falcipain-2 inhibition (IC~50~ = 1.2 µM) suggests the target compound’s ethanediamide-oxazolidine scaffold could similarly target cysteine proteases in Plasmodium species .
- Computational Modeling : Molecular dynamics simulations (as applied to QOD and ICD in ) could predict the target compound’s binding affinity to falcipain-2 or other targets.
- Crystallographic Analysis : Tools like SHELXL and WinGX () are critical for resolving the stereochemistry of the oxazolidine ring and benzodioxole orientation.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic compound that has attracted attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 430.51 g/mol |
| LogP | 5.5161 |
| Polar Surface Area | 55.324 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties . For example, studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thus affecting cellular responses to growth factors and hormones.
- Modulation of Apoptotic Pathways : By influencing the expression of pro-apoptotic and anti-apoptotic proteins, it can promote apoptosis in cancer cells.
- Regulation of Gene Expression : The compound may alter the expression levels of genes associated with inflammation and cancer progression.
Study 1: Anticancer Activity in Breast Cancer Cell Lines
In a recent study, this compound was tested against various breast cancer cell lines (MCF7 and MDA-MB-231). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant decrease in paw swelling compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
